methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride
Description
Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl ester group at position 5 and a 2-(methylamino)ethyl side chain at position 1, with a hydrochloride counterion. The 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms, which confers unique electronic and steric properties. Hydrochloride salt formation improves solubility and crystallinity, critical for pharmaceutical applications .
This compound is structurally analogous to bioactive triazole derivatives used in medicinal chemistry, such as antifungal agents or kinase inhibitors. Its synthesis likely involves cyclization reactions or nucleophilic substitutions, similar to methods reported for related compounds .
Properties
Molecular Formula |
C7H13ClN4O2 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
methyl 2-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-8-3-4-11-6(7(12)13-2)9-5-10-11;/h5,8H,3-4H2,1-2H3;1H |
InChI Key |
KVGSGUZYRVEIIL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=NC=N1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 1,2,4-Triazole-5-Carboxylic Acid
The most common route to methyl 1,2,4-triazole-5-carboxylate derivatives involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid or related acids with methanol under acidic conditions:
- Starting material: 5-amino-1,2,4-triazole-3-carboxylic acid.
- Reagents: Methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Conditions: Reflux to promote ester formation.
- Outcome: Formation of methyl 1,2,4-triazole-3-carboxylate with high purity (assay ~98%) and melting point around 196–199 °C.
This method is well-established and used for preparing precursors for nucleoside analogues like Ribavirin.
Preparation of Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate Hydrochloride
While no direct patent or article fully details this exact compound, the preparation can be reasonably inferred from related literature and standard organic synthesis protocols:
Stepwise Synthesis Outline
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 5-amino-1,2,4-triazole-5-carboxylic acid | Methanol, acid catalyst, reflux | Produces methyl 1H-1,2,4-triazole-5-carboxylate |
| 2 | N-alkylation at N-1 with 2-(methylamino)ethyl halide | 2-(methylamino)ethyl chloride/bromide, base (e.g., K2CO3), solvent (DMF or MeCN), mild heating | Introduces the methylaminoethyl side chain |
| 3 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in ether/methanol | Converts free base to hydrochloride salt for stability and solubility |
Detailed Reaction Conditions and Considerations
Esterification
- Typical conditions: Reflux 5-amino-1,2,4-triazole-5-carboxylic acid in methanol with catalytic sulfuric acid for 4–8 hours.
- Workup: Neutralization, extraction, and recrystallization to obtain pure methyl ester.
- Yield: Generally high (>80%).
N-Alkylation
- Base: Potassium carbonate or sodium hydride to deprotonate the triazole nitrogen.
- Solvent: Polar aprotic solvents like DMF or acetonitrile preferred for solubility.
- Temperature: 50–80 °C for several hours.
- Methylaminoethyl halide can be prepared separately or purchased.
- Purification: Column chromatography or crystallization.
Hydrochloride Salt Formation
- The free amine is treated with dry HCl gas or HCl in anhydrous solvents.
- Precipitation of the hydrochloride salt occurs.
- Salt improves compound stability and handling.
Analytical and Characterization Data
| Parameter | Typical Data for Related Compounds |
|---|---|
| Purity (HPLC) | >95–98% |
| Melting Point | 196–199 °C (methyl 1H-1,2,4-triazole-3-carboxylate) |
| Functional Groups | Ester (C=O stretch ~1730 cm⁻¹ IR), triazole ring (N-H stretch) |
| NMR | ¹H NMR shows methyl ester singlet (~3.7 ppm), methylene protons of side chain, methylamino singlet (~2.2–2.8 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with C8H14N5O2 (free base) |
Research Findings and Optimization Notes
- The esterification is straightforward but requires control to prevent hydrolysis.
- Alkylation selectivity depends on base strength and solvent choice; strong bases may cause side reactions.
- Formation of hydrochloride salt enhances solubility in aqueous media, beneficial for biological assays.
- Alternative synthetic routes include hydrazide intermediates and cyclization approaches to form the triazole ring, but these are more complex and less direct.
- Safety note: Handling methylamine derivatives and HCl requires proper ventilation and protective equipment.
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| Esterification | Acid-catalyzed esterification | 5-amino-1,2,4-triazole-5-carboxylic acid, MeOH, H2SO4 | Reflux 4–8 h | High yield, >98% purity |
| N-Alkylation | Nucleophilic substitution | Methyl 1H-1,2,4-triazole-5-carboxylate, 2-(methylamino)ethyl halide, K2CO3 | 50–80 °C, 6–12 h | Moderate to good yield, requires purification |
| Salt formation | Acid-base reaction | Free base, HCl gas or HCl in solvent | Room temp, precipitation | Quantitative, improves stability |
Chemical Reactions Analysis
Types of Reactions
Methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Triazole Derivatives with Carboxylate Esters
Example Compound : Methyl 2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate ()
- Structural Differences : This compound features a 1,2,4-triazole ring substituted with a sulfonamide group and a dichlorophenyl moiety. The methyl ester is part of a carbamate side chain rather than directly attached to the triazole.
- Physicochemical Properties: The sulfonamide group increases polarity and hydrogen-bonding capacity compared to the target compound’s methylaminoethyl group. The molecular weight (530 g/mol) is higher due to the aromatic and sulfonamide substituents .
- Spectroscopic Data: Key ¹H-NMR signals include δ 2.18 (CH₃), 3.69–3.84 (OCH₃ and NOCH₃), and aromatic protons at δ 7.17–7.83. The target compound would show distinct shifts for the methylaminoethyl group (e.g., δ 2.5–3.5 for N–CH₂–) .
Table 1: Comparison of Triazole Derivatives
Compounds with Aminoethyl Side Chains
Example Compound : Betahistine Hydrochloride ()
- Structural Differences: Betahistine is a pyridine derivative with a 2-(methylamino)ethyl group, forming a dihydrochloride salt. Unlike the target compound, it lacks a triazole ring.
- Purity Standards : Pharmacopeial specifications require 99.0–101.0% purity, highlighting rigorous quality control for hydrochloride salts. This benchmark is relevant for the target compound’s synthesis .
Table 2: Aminoethyl-Containing Compounds
| Property | Target Compound | Betahistine Hydrochloride |
|---|---|---|
| Core Structure | 1,2,4-Triazole | Pyridine |
| Functional Groups | Methyl ester, methylaminoethyl | Methylaminoethyl, dihydrochloride |
| Purity Range | Not specified (likely 95–101%) | 99.0–101.0% |
| Applications | Research chemicals, pharmaceuticals | Vertigo treatment |
Tetrazole Analogues ()
Example Compounds : 1-(4’-Substituted phenyl)-5-methyl-1H-tetrazoles
- Structural Differences : Tetrazoles have four nitrogen atoms in the ring, increasing ring strain and acidity compared to triazoles. The target compound’s triazole ring is less acidic but more thermally stable.
- Synthesis Yields : Tetrazoles in were synthesized in moderate to high yields (exact values unspecified), suggesting comparable feasibility for the target compound’s preparation .
- Spectroscopy : Tetrazoles show characteristic IR stretches for N–H (~2500 cm⁻¹) absent in triazoles. The target compound’s ester carbonyl (C=O) would appear at ~1700 cm⁻¹ in IR .
Hydrochloride Salts in Pharmaceutical Compounds ()
Hydrochloride salts improve solubility and bioavailability. For example, (3R)-3-[(S)-1-(Methylamino)ethyl]pyrrolidine () and betahistine hydrochloride () utilize this formulation. The target compound’s hydrochloride salt likely follows similar crystallization protocols .
Key Findings and Implications
- Structural Flexibility : The 1,2,4-triazole core allows diverse substitutions, enabling tuning of electronic and steric properties for specific applications.
- Salt Formation : Hydrochloride salts enhance stability and solubility, as seen in betahistine and related compounds .
- Spectroscopic Signatures: Substituents like methylaminoethyl or sulfonamide produce distinct NMR and MS profiles, aiding in structural validation .
Biological Activity
Methyl-1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, while also presenting relevant data tables and case studies to illustrate its effectiveness.
- Molecular Formula : C7H11N5O2·HCl
- Molecular Weight : 207.65 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Methyl-1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Pseudomonas aeruginosa | 2.0 μg/mL |
The compound's efficacy is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes.
Antifungal Activity
The antifungal properties of methyl-1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride are also notable. It has shown effectiveness against common fungal pathogens.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.0156 μg/mL | |
| Aspergillus niger | 0.03 μg/mL | |
| Cryptococcus neoformans | 0.05 μg/mL |
This compound's mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
Emerging research suggests that methyl-1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells.
Case Study: In Vitro Studies
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM, indicating potential as an anticancer agent.
The biological activity of methyl-1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is largely attributed to its interaction with specific enzymes and pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell wall synthesis in bacteria and ergosterol synthesis in fungi.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels.
Q & A
Q. What are the established synthetic pathways for methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves forming the triazole core via cyclocondensation or alkylation reactions. For example, chloromethylation of a precursor triazole (e.g., 1-methyl-1H-1,2,4-triazole) using formaldehyde and HCl under controlled pH (5–6) and temperature (60–80°C) can introduce the chloromethyl group . Optimization includes:
- Temperature control : Higher temperatures (e.g., reflux in ethanol) improve reaction rates but may reduce selectivity.
- pH adjustment : Acidic conditions stabilize intermediates but require neutralization post-reaction.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and IR confirm structural integrity .
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the methylaminoethyl group’s protons appear as distinct triplets in ¹H NMR .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
- X-ray Crystallography : Resolves 3D molecular geometry, critical for understanding stereoelectronic effects .
- Melting Point Analysis : Detects impurities; deviations >2°C from literature values suggest contamination .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial or antitumor activity?
- Methodological Answer :
- In Vitro Assays :
- MIC (Minimum Inhibitory Concentration) : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the methylamino group with ethylamino) to assess impact on bioactivity .
Q. What strategies resolve contradictions in bioactivity data between synthetic batches or structural analogs?
- Methodological Answer :
- Purity Validation : Re-crystallize batches and re-test using HPLC to exclude impurity-driven effects .
- Comparative SAR Studies : Systematically vary substituents (e.g., ester vs. amide groups) to isolate contributing factors .
- Crystallographic Analysis : Compare X-ray structures to rule out polymorphic variations affecting activity .
Q. How do substituents on the triazole ring influence the compound’s reactivity and target interactions?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing nucleophilic attack susceptibility in cross-coupling reactions .
- Hydrophilic Groups (e.g., -OH) : Improve solubility, impacting pharmacokinetics and receptor binding .
- Steric Effects : Bulky groups (e.g., benzyl) may hinder access to enzyme active sites, reducing inhibitory potency .
Q. What challenges arise in achieving regioselectivity during triazole ring synthesis, and how are they addressed?
- Methodological Answer :
- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstitution in 1,2,3-triazoles . For 1,2,4-triazoles, base-mediated cyclization (e.g., using NaHCO₃) directs substitution patterns .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired regioisomers .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Molecular Docking : Predict binding modes using software (e.g., AutoDock) and validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
